2,3,5-Trichloropyridin-4-amine
Overview
Description
2,3,5-Trichloropyridin-4-amine: is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms at positions 2, 3, and 5, and an amino group at position 4 on the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3,5-Trichloropyridin-4-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 4-aminopyridine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
2,3,5-Trichloropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced chlorine content or modified functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents under acidic or basic conditions.
Major Products:
Scientific Research Applications
2,3,5-Trichloropyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in various cellular processes . By inhibiting PDE4, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and other biological functions .
Comparison with Similar Compounds
- 2,3,4-Trichloropyridine
- 2,3,5,6-Tetrachloropyridine
- 2,4,5-Trichloropyridine
- 4-Amino-2,3,5-trichloropyridine
Comparison:
2,3,5-Trichloropyridin-4-amine is unique due to the presence of an amino group at position 4, which imparts distinct chemical and biological properties compared to other trichloropyridine derivatives .
Properties
IUPAC Name |
2,3,5-trichloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJDUYUWQJWYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352530 | |
Record name | 2,3,5-trichloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-69-8 | |
Record name | 2,3,5-trichloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,3,5-trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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